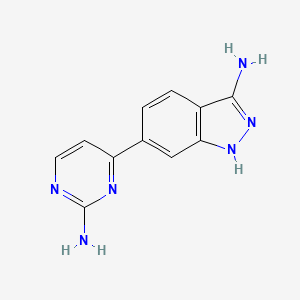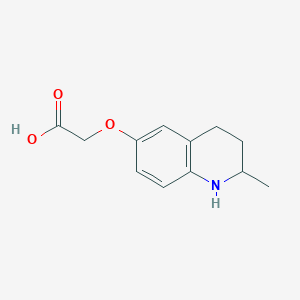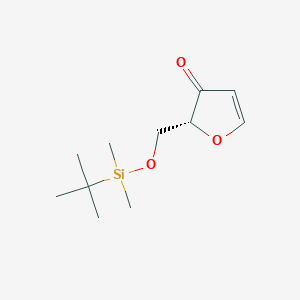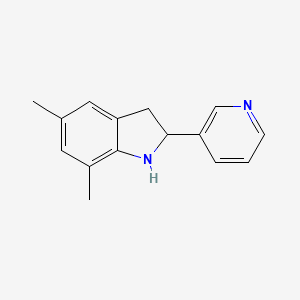
1-(3-(Aminomethyl)phenyl)-2-phenylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Aminomethyl)phenyl)-2-phenylethanone is an organic compound that features a phenyl group substituted with an aminomethyl group at the meta position and a phenylethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Aminomethyl)phenyl)-2-phenylethanone typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of benzene with phenylacetyl chloride to form 2-phenylacetophenone. This intermediate can then undergo a reductive amination with formaldehyde and ammonia to introduce the aminomethyl group at the meta position .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-(Aminomethyl)phenyl)-2-phenylethanone can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The carbonyl group in the phenylethanone moiety can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogens like bromine for halogenation.
Major Products:
- Oxidation can yield imines or nitriles.
- Reduction can produce alcohols.
- Substitution can introduce nitro or halogen groups on the aromatic rings .
Applications De Recherche Scientifique
1-(3-(Aminomethyl)phenyl)-2-phenylethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including antimalarial activity.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism by which 1-(3-(Aminomethyl)phenyl)-2-phenylethanone exerts its effects involves interactions with various molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. The phenylethanone moiety can interact with hydrophobic pockets in proteins, affecting their function . These interactions can modulate pathways involved in cellular processes, making the compound a valuable tool in biochemical research .
Comparaison Avec Des Composés Similaires
1-(4-(Aminomethyl)phenyl)-2-phenylethanone: Similar structure but with the aminomethyl group at the para position.
1-(2-(Aminomethyl)phenyl)-2-phenylethanone: Aminomethyl group at the ortho position.
1-(3-(Aminomethyl)phenyl)-2-phenylethanone derivatives: Compounds with additional substituents on the aromatic rings.
Uniqueness: this compound is unique due to the specific positioning of the aminomethyl group, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in biological activity and chemical properties compared to its ortho and para counterparts .
Propriétés
Numéro CAS |
1017781-67-7 |
|---|---|
Formule moléculaire |
C15H15NO |
Poids moléculaire |
225.28 g/mol |
Nom IUPAC |
1-[3-(aminomethyl)phenyl]-2-phenylethanone |
InChI |
InChI=1S/C15H15NO/c16-11-13-7-4-8-14(9-13)15(17)10-12-5-2-1-3-6-12/h1-9H,10-11,16H2 |
Clé InChI |
UQQRLURZYOPSCJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(=O)C2=CC=CC(=C2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butyl (5R)-5-(aminomethyl)-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B11880881.png)


![6-((Tetrahydro-2H-pyran-2-yl)oxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B11880901.png)
![3-Bromo-2,5-dimethylpyrazolo[1,5-C]pyrimidine](/img/structure/B11880905.png)



![6-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde](/img/structure/B11880926.png)



